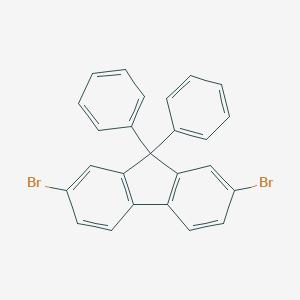

2,7-Dibromo-9,9-diphenyl-9H-fluorene

Description

Properties

IUPAC Name |

2,7-dibromo-9,9-diphenylfluorene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H16Br2/c26-19-11-13-21-22-14-12-20(27)16-24(22)25(23(21)15-19,17-7-3-1-4-8-17)18-9-5-2-6-10-18/h1-16H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AJYDOCCGNIBJBY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2(C3=C(C=CC(=C3)Br)C4=C2C=C(C=C4)Br)C5=CC=CC=C5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H16Br2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70587772 | |

| Record name | 2,7-Dibromo-9,9-diphenyl-9H-fluorene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70587772 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

476.2 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

186259-63-2 | |

| Record name | 2,7-Dibromo-9,9-diphenyl-9H-fluorene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70587772 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

A Technical Guide to 2,7-Dibromo-9,9-diphenyl-9H-fluorene: Properties, Synthesis, and Applications in Organic Electronics

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 2,7-Dibromo-9,9-diphenyl-9H-fluorene, a key building block in the field of organic electronics. This document details its chemical and physical properties, outlines a general synthetic approach, and discusses its primary applications, particularly in the fabrication of Organic Light-Emitting Diodes (OLEDs).

Core Properties

This compound is a polyaromatic hydrocarbon characterized by a central fluorene core with bromine substituents at the 2 and 7 positions and two phenyl groups at the 9 position.[1] Its chemical structure lends itself to further functionalization, making it a versatile intermediate in the synthesis of advanced materials.[2][3]

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference |

| CAS Number | 186259-63-2 | [4] |

| Molecular Formula | C25H16Br2 | [4][5] |

| Molecular Weight | 476.20 g/mol | [5] |

| Appearance | White to light yellow or light orange powder/crystal | [5] |

| Melting Point | 279-281 °C | [1][5] |

| Boiling Point | 520.3 °C at 760 mmHg (Predicted) | [1][5] |

| Density | 1.548 g/cm³ (Predicted) | [1][5] |

| Storage | Store at room temperature, sealed in a dry environment. | [1][5] |

Safety and Handling

It is important to handle this compound with appropriate safety precautions. The compound is associated with the following hazards:

Table 2: GHS Hazard and Precautionary Statements

| Category | Code | Description |

| Hazard Statements | H315 | Causes skin irritation. |

| H319 | Causes serious eye irritation. | |

| H335 | May cause respiratory irritation. | |

| Precautionary Statements | P261 | Avoid breathing dust/fume/gas/mist/vapors/spray. |

| P305+P351+P338 | IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. |

This safety information is based on available data and may not be exhaustive. Always consult the latest Safety Data Sheet (SDS) before handling.

Synthesis Methodology

The synthesis of this compound is not extensively detailed in readily available literature, however, a general approach can be inferred from the synthesis of related fluorene derivatives. A common strategy involves the bromination of the 9,9-diphenyl-9H-fluorene precursor. Alternatively, the fluorene core can be constructed from pre-brominated aromatic precursors.

Below is a conceptual workflow for a plausible synthetic route.

Applications in Organic Electronics

The primary application of this compound is as a versatile building block for the synthesis of organic semiconductors.[6] Its rigid, planar fluorene core provides good thermal stability and charge transport properties. The bromine atoms at the 2 and 7 positions serve as reactive sites for cross-coupling reactions, such as Suzuki or Buchwald-Hartwig reactions, allowing for the introduction of various functional groups.[2] This enables the fine-tuning of the electronic and photophysical properties of the resulting molecules for specific applications.

Role in Organic Light-Emitting Diodes (OLEDs)

In OLEDs, derivatives of this compound are frequently used to create materials for various layers within the device stack. The introduction of the bulky, non-coplanar 9,9-diphenyl groups helps to prevent aggregation and improve the solubility and morphological stability of the resulting polymers.

This compound is a precursor for materials used in:

-

Electron Transport Layers (ETL): The fluorene structure possesses inherent electron-transporting capabilities, which can be enhanced through chemical modification.[3][7]

-

Host Materials: For both fluorescent and phosphorescent emitters, the high triplet energy of the fluorene core makes its derivatives suitable hosts.

-

Emissive Layers (EML): Through reactions that replace the bromine atoms, the compound can be converted into various colored light-emitting materials.[3]

The following diagram illustrates the logical flow from the starting material to its application in a simplified OLED structure.

References

- 1. 186259-63-2|this compound|BLD Pharm [bldpharm.com]

- 2. benchchem.com [benchchem.com]

- 3. arborpharmchem.com [arborpharmchem.com]

- 4. pubs.acs.org [pubs.acs.org]

- 5. 2,7-Dibromofluorene(16433-88-8) 1H NMR [m.chemicalbook.com]

- 6. lookchem.com [lookchem.com]

- 7. Synthesis of 2-Bromo-9,9-diphenylfluorene_Chemicalbook [chemicalbook.com]

An In-depth Technical Guide to the Photophysical and Electrochemical Properties of 2,7-Dibromo-9,9-diphenyl-9H-fluorene

For Researchers, Scientists, and Drug Development Professionals

Introduction

2,7-Dibromo-9,9-diphenyl-9H-fluorene is a key organic intermediate, primarily utilized in the synthesis of advanced materials for organic light-emitting diodes (OLEDs) and other organic electronic applications.[1][2] Its fluorene core provides a rigid, planar structure conducive to efficient charge transport, while the bromine atoms at the 2 and 7 positions serve as versatile handles for further chemical modifications through cross-coupling reactions. The diphenyl substitution at the 9-position enhances the material's thermal stability and influences its morphological properties.

Core Compound Properties

| Property | Value | Reference |

| Chemical Name | This compound | [2] |

| CAS Number | 186259-63-2 | [2] |

| Molecular Formula | C₂₅H₁₆Br₂ | [2][3] |

| Molecular Weight | 476.21 g/mol | [3] |

| Melting Point | 279-281 °C | [2][3] |

| Appearance | White to light yellow powder/crystal | [3] |

Experimental Protocols

The following sections detail the standard methodologies for characterizing the photophysical and electrochemical properties of fluorene derivatives, including this compound.

Synthesis of this compound

A common synthetic route to 9,9-diarylfluorenes involves the reaction of the corresponding fluorenone with an excess of an aryl Grignard or aryllithium reagent, followed by an acid-catalyzed dehydration. For this compound, the synthesis would typically start from 2,7-dibromo-9-fluorenone.

dot

Caption: Synthetic workflow for this compound.

Photophysical Characterization

1. UV-Visible (UV-Vis) Absorption Spectroscopy

-

Objective: To determine the absorption spectrum and identify the wavelength(s) of maximum absorption (λmax), which correspond to electronic transitions within the molecule.

-

Methodology:

-

Sample Preparation: Prepare a dilute solution of the fluorene derivative in a UV-transparent solvent (e.g., spectroscopic grade tetrahydrofuran (THF), dichloromethane, or cyclohexane) in a quartz cuvette. The concentration should be adjusted to yield an absorbance value between 0.1 and 1.0 at λmax to ensure adherence to the Beer-Lambert law.

-

Instrumentation: Utilize a dual-beam UV-Vis spectrophotometer.

-

Measurement: Record a baseline spectrum using a cuvette containing the pure solvent. Subsequently, measure the absorption spectrum of the sample solution over a relevant wavelength range (typically 200-800 nm). The wavelength at which the highest absorbance is observed is the λmax.

-

2. Fluorescence Spectroscopy

-

Objective: To measure the emission spectrum, determine the wavelength of maximum emission (λem), and calculate the fluorescence quantum yield (ΦF).

-

Methodology:

-

Sample Preparation: Use the same solution prepared for UV-Vis spectroscopy, ensuring the absorbance at the excitation wavelength is below 0.1 to minimize inner filter effects.

-

Instrumentation: Employ a spectrofluorometer.

-

Emission Spectrum: Excite the sample at its λmax (determined from the UV-Vis spectrum) and record the emission spectrum over a wavelength range longer than the excitation wavelength. The peak of this spectrum is the λem.

-

Quantum Yield Determination (Relative Method):

-

Select a standard fluorophore with a known quantum yield and an absorption profile similar to the sample (e.g., quinine sulfate in 0.1 M H₂SO₄ or 9,10-diphenylanthracene in cyclohexane).

-

Measure the integrated fluorescence intensity and the absorbance at the excitation wavelength for both the sample and the standard.

-

Calculate the quantum yield of the sample using the following equation: Φsample = Φstd * (Isample / Istd) * (Astd / Asample) * (ηsample² / ηstd²) where Φ is the quantum yield, I is the integrated fluorescence intensity, A is the absorbance at the excitation wavelength, and η is the refractive index of the solvent.

-

-

dot

References

Synthesis and Characterization of 2,7-Dibromo-9,9-diphenyl-9H-fluorene: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide details the synthesis and characterization of 2,7-Dibromo-9,9-diphenyl-9H-fluorene, a key intermediate in the development of advanced organic electronic materials. Due to its unique photophysical properties, this compound is a valuable building block for organic light-emitting diodes (OLEDs), organic semiconductors, and organic solar cells.[1] This document provides a comprehensive overview of a plausible synthetic route, detailed experimental protocols, and a summary of its characteristic analytical data.

Introduction

This compound is a polyaromatic hydrocarbon featuring a fluorene core functionalized with two bromine atoms at the 2 and 7 positions and two phenyl groups at the 9 position.[1] The introduction of the bulky 9,9-diphenyl groups enhances the solubility and thermal stability of the fluorene unit, while the bromine atoms provide reactive sites for further functionalization through cross-coupling reactions.[1] These characteristics make it an important precursor for the synthesis of a wide range of conjugated polymers and small molecules with tailored optoelectronic properties, particularly for use as electron transport layer (ETL) materials in OLEDs.[1]

Synthesis

Proposed Synthetic Scheme:

Caption: Proposed synthesis of this compound.

Experimental Protocol: Bromination of 9,9-Diphenyl-9H-fluorene

This protocol is a representative procedure based on the bromination of similar fluorene derivatives. Optimization may be required to achieve the highest yield and purity.

Materials:

-

9,9-Diphenyl-9H-fluorene

-

N-Bromosuccinimide (NBS)

-

Anhydrous N,N-Dimethylformamide (DMF) or Carbon Tetrachloride (CCl₄)

-

Dichloromethane (DCM)

-

Hexane

-

Saturated aqueous sodium thiosulfate solution

-

Saturated aqueous sodium bicarbonate solution

-

Brine

-

Anhydrous magnesium sulfate (MgSO₄)

-

Round-bottom flask

-

Magnetic stirrer

-

Reflux condenser

-

Dropping funnel

-

Separatory funnel

-

Rotary evaporator

-

Silica gel for column chromatography

Procedure:

-

In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 9,9-diphenyl-9H-fluorene (1.0 eq.) in anhydrous DMF or CCl₄.

-

Protect the reaction from light and slowly add N-bromosuccinimide (2.2 eq.) portion-wise to the stirred solution at room temperature.

-

Heat the reaction mixture to 60-80 °C and monitor the progress of the reaction by Thin Layer Chromatography (TLC).

-

After completion of the reaction (typically 4-6 hours), cool the mixture to room temperature.

-

If DMF is used as the solvent, pour the reaction mixture into water and extract with dichloromethane. If CCl₄ is used, proceed to the next step.

-

Wash the organic layer sequentially with saturated aqueous sodium thiosulfate solution, saturated aqueous sodium bicarbonate solution, and brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

-

Purify the crude product by column chromatography on silica gel using a hexane/dichloromethane gradient to afford this compound as a white to off-white solid.

Characterization

The synthesized this compound should be characterized by various analytical techniques to confirm its identity and purity.

Physical and Chemical Properties

| Property | Value | Reference |

| Molecular Formula | C₂₅H₁₆Br₂ | [2] |

| Molecular Weight | 476.21 g/mol | [2] |

| Appearance | White to light yellow powder/crystal | |

| Melting Point | 279-281 °C | [2] |

| CAS Number | 186259-63-2 | [2] |

Spectroscopic Data

While specific, publicly available spectra for this compound are limited, the expected data based on its structure and data from analogous compounds are presented below.

¹H Nuclear Magnetic Resonance (NMR) Spectroscopy

The ¹H NMR spectrum is expected to show signals in the aromatic region. The symmetry of the 2,7-disubstituted fluorene core simplifies the spectrum.

| Expected Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~ 7.6 | d | 2H | Aromatic protons adjacent to the bromine atoms |

| ~ 7.5 | d | 2H | Aromatic protons |

| ~ 7.4 | s | 2H | Aromatic protons |

| ~ 7.2-7.3 | m | 10H | Phenyl group protons |

¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy

The ¹³C NMR spectrum will show distinct signals for the quaternary and methine carbons of the fluorene and phenyl groups.

| Expected Chemical Shift (δ, ppm) | Assignment |

| ~ 150-155 | C9 carbon and other quaternary carbons of the fluorene core |

| ~ 140-145 | Quaternary carbons of the phenyl groups |

| ~ 120-135 | Aromatic CH carbons |

| ~ 65 | C9 carbon (if not in the 150-155 range) |

Mass Spectrometry (MS)

The mass spectrum should show the molecular ion peak with a characteristic isotopic pattern for a compound containing two bromine atoms.

| m/z | Fragment | Notes |

| ~ 474, 476, 478 | [M]⁺ | Molecular ion with isotopic pattern for Br₂ |

| ~ 395, 397 | [M - Br]⁺ | Loss of one bromine atom |

| ~ 318 | [M - 2Br]⁺ | Loss of both bromine atoms |

| ~ 77 | [C₆H₅]⁺ | Phenyl group fragment |

Experimental Workflow and Logic

The synthesis and characterization of this compound follow a logical progression from starting material to a fully characterized final product.

Caption: Workflow for the synthesis and characterization of the target compound.

Conclusion

This technical guide provides a comprehensive overview of the synthesis and characterization of this compound. The proposed synthetic protocol offers a viable route for the preparation of this important building block. The characterization data presented, based on known properties and spectroscopic data of related compounds, provides a solid foundation for the identification and quality control of the synthesized material. This information is intended to support researchers and professionals in the fields of materials science and drug development in their efforts to design and synthesize novel functional organic materials.

References

Spectroscopic Elucidation of 2,7-Dibromo-9,9-diphenyl-9H-fluorene: A Technical Guide

For Immediate Release

This technical guide provides a detailed overview of the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectral data for the compound 2,7-Dibromo-9,9-diphenyl-9H-fluorene. This document is intended for researchers, scientists, and professionals in the fields of organic chemistry, materials science, and drug development who are working with or have an interest in fluorene-based compounds.

Introduction

This compound is a halogenated aromatic compound featuring a fluorene core functionalized with two bromine atoms at the 2 and 7 positions and two phenyl groups at the 9-position. This substitution pattern imparts specific electronic and steric properties to the molecule, making it a valuable building block in the synthesis of advanced materials, including organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs), and other electronic devices. Accurate characterization of its spectral properties is crucial for its identification, purity assessment, and the prediction of its behavior in chemical reactions and material applications.

Predicted ¹H and ¹³C NMR Spectral Data

Due to the absence of directly published experimental spectra for this compound in the searched literature, the following tables present predicted chemical shifts based on the analysis of closely related fluorene derivatives. These values serve as a reference for the anticipated spectral features of the target molecule.

¹H NMR Spectral Data

The proton NMR spectrum of this compound is expected to exhibit distinct signals corresponding to the aromatic protons of the fluorene core and the phenyl substituents. The symmetry of the 2,7-dibromofluorene moiety simplifies the spectrum for the fluorene core protons.

Table 1: Predicted ¹H NMR Chemical Shifts (in ppm)

| Proton Assignment | Predicted Chemical Shift (ppm) | Multiplicity | Coupling Constant (J) in Hz |

| H-1, H-8 | ~ 7.5 - 7.6 | d | ~ 8.0 |

| H-3, H-6 | ~ 7.4 - 7.5 | dd | ~ 8.0, ~1.8 |

| H-4, H-5 | ~ 7.2 - 7.3 | d | ~ 1.8 |

| Phenyl Protons (ortho, meta, para) | ~ 7.1 - 7.4 | m | - |

Note: The chemical shifts are referenced to tetramethylsilane (TMS) at 0.00 ppm. The multiplicity is abbreviated as: d = doublet, dd = doublet of doublets, m = multiplet.

¹³C NMR Spectral Data

The carbon-13 NMR spectrum provides detailed information about the carbon framework of the molecule. The predicted chemical shifts for this compound are summarized below.

Table 2: Predicted ¹³C NMR Chemical Shifts (in ppm)

| Carbon Assignment | Predicted Chemical Shift (ppm) |

| C-9 | ~ 65 - 67 |

| C-2, C-7 (C-Br) | ~ 121 - 123 |

| Aromatic C-H (Fluorene) | ~ 120 - 132 |

| Aromatic C-H (Phenyl) | ~ 126 - 130 |

| Quaternary C (Fluorene) | ~ 139 - 153 |

| Quaternary C (Phenyl) | ~ 140 - 145 |

Note: The chemical shifts are referenced to the solvent peak.

Experimental Protocol for NMR Spectroscopy

The following is a generalized experimental protocol for acquiring high-quality ¹H and ¹³C NMR spectra of this compound, based on standard practices for similar aromatic compounds.

3.1. Sample Preparation

-

Weigh approximately 5-10 mg of this compound.

-

Dissolve the sample in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., chloroform-d, CDCl₃, or dimethyl sulfoxide-d₆, DMSO-d₆) in a clean, dry NMR tube. The choice of solvent may influence the chemical shifts slightly.

-

Ensure the sample is fully dissolved. Gentle vortexing or sonication may be used to aid dissolution.

3.2. NMR Instrument Parameters

-

Spectrometer: A high-field NMR spectrometer (e.g., 400 MHz or higher) is recommended for better signal dispersion and resolution.

-

¹H NMR:

-

Pulse Program: Standard single-pulse experiment.

-

Acquisition Time: 2-4 seconds.

-

Relaxation Delay: 1-5 seconds.

-

Number of Scans: 8-16 scans are typically sufficient for a sample of this concentration.

-

Spectral Width: A spectral width of approximately 12-16 ppm is appropriate.

-

-

¹³C NMR:

-

Pulse Program: Proton-decoupled pulse sequence (e.g., zgpg30).

-

Acquisition Time: 1-2 seconds.

-

Relaxation Delay: 2-5 seconds.

-

Number of Scans: A larger number of scans (e.g., 128 or more) will be required to achieve a good signal-to-noise ratio.

-

Spectral Width: A spectral width of approximately 200-250 ppm is standard.

-

3.3. Data Processing

-

Apply a Fourier transform to the acquired Free Induction Decay (FID).

-

Phase the spectrum to obtain pure absorption lineshapes.

-

Calibrate the chemical shift scale. For ¹H NMR, the residual solvent peak (e.g., CHCl₃ at 7.26 ppm) or TMS can be used as a reference. For ¹³C NMR, the solvent peak (e.g., CDCl₃ at 77.16 ppm) is typically used for referencing.

-

Integrate the signals in the ¹H NMR spectrum to determine the relative number of protons.

-

Analyze the multiplicities and coupling constants in the ¹H NMR spectrum to aid in signal assignment.

Molecular Structure and Atom Numbering

To facilitate the interpretation of the NMR data, the molecular structure of this compound with the standard atom numbering convention is provided below.

Caption: Molecular structure of this compound.

This technical guide provides a foundational understanding of the NMR spectral characteristics of this compound. Researchers are encouraged to perform their own experimental analyses for definitive characterization.

Unveiling the Structural Architecture of 2,7-Dibromo-9,9-diphenyl-9H-fluorene: A Crystallographic Guide

For Immediate Release – This technical guide provides a comprehensive overview of the crystal structure of 2,7-Dibromo-9,9-diphenyl-9H-fluorene, a key building block in the development of advanced organic electronic materials. This document is intended for researchers, scientists, and professionals in the fields of materials science and drug development, offering detailed crystallographic data, experimental protocols, and structural visualizations to support further research and application.

The structural elucidation of this compound is critical for understanding its physicochemical properties and for the rational design of novel materials with tailored functionalities. The data presented herein is derived from a single-crystal X-ray diffraction study of a metal-organic framework incorporating the title compound, providing valuable insights into its molecular conformation and packing within a crystalline lattice.

Crystallographic Data Summary

The following tables summarize the key crystallographic data and refinement parameters for the crystal structure containing this compound.

Table 1: Crystal Data and Structure Refinement Details

| Parameter | Value |

| Empirical Formula | C44H29In2NO12 |

| Formula Weight | 993.32 |

| Temperature | 100 K |

| Wavelength | 0.71073 Å |

| Crystal System | Triclinic |

| Space Group | P-1 |

| Unit Cell Dimensions | |

| a | Not explicitly stated |

| b | 13.279 (7) Å |

| c | 18.002 (10) Å |

| α | Not explicitly stated |

| β | 75.80 (2) ° |

| γ | 81.05 (2) ° |

| Volume | Not explicitly stated |

| Z | Not explicitly stated |

| Calculated Density | 1.282 g/cm³ |

| Absorption Coefficient | Not explicitly stated |

| F(000) | 988.0 |

| Data Collection | |

| Index Ranges | -17 ≤ k ≤ 17, -23 ≤ l ≤ 24 |

| Reflections Collected | 40762 |

| Independent Reflections | Not explicitly stated |

| Completeness to θ = 24.995° | 100% |

| Refinement | |

| Refinement Method | Not explicitly stated |

| Data / Restraints / Parameters | 12768 / 0 / 516 |

| Goodness-of-fit on F² | 1.00 |

| Final R indices [I > 2σ(I)] | Not explicitly stated |

| R indices (all data) | R1 = 0.0738, wR2 = 0.1591 |

| Largest Diff. Peak and Hole | 1.76 and -1.05 e/ų |

| CCDC Deposition Number | 1953705[1] |

Experimental Protocols

The synthesis and crystallization of the material containing this compound, followed by its structural analysis, involved the following key experimental procedures.

Synthesis of this compound

The synthesis of the title compound was achieved through a multi-step process. Initially, 2,7-Dibromofluorenone was prepared by the bromination of fluorenone.[1] Subsequently, the synthesis proceeded to form 2,7-dibromo-9-phenyl-9H-fluoren-9-ol.[1] In the final step, a solution of 2,7-dibromo-9-phenyl-9H-fluoren-9-ol in benzene was treated with trifluoromethanesulfonic acid (CF3SO3H) and heated at reflux.[1] The crude product was purified by silica-gel column chromatography using hexane as the eluent to yield pure 2,7-dibromo-9,9'-diphenyl-9H-fluorene as an off-white solid.[1]

Single-Crystal X-ray Diffraction

The determination of the crystal structure was performed using single-crystal X-ray diffraction. The data collection and structure refinement were carried out as previously described in the supporting literature.[1] During the refinement process, hydrogen atoms were fixed at geometrically calculated positions and treated as riding on their parent non-hydrogen atoms.[1] All non-hydrogen atoms were subjected to anisotropic refinement.[1] To address the issue of highly disordered solvent molecules within the pores of the metal-organic framework, the solvent mask procedure in OLEX2 was applied.[1]

Visualizations

The following diagrams illustrate the logical workflow of the crystallographic analysis and the molecular structure of this compound.

References

Solubility of 2,7-Dibromo-9,9-diphenyl-9H-fluorene: A Technical Guide for Researchers

An in-depth guide for researchers, scientists, and drug development professionals on the solubility characteristics of 2,7-Dibromo-9,9-diphenyl-9H-fluorene in common organic solvents, including detailed experimental protocols and workflow visualizations.

Core Executive Summary

Qualitative assessments indicate that this compound, owing to its largely nonpolar, aromatic structure, exhibits good solubility in common non-polar and polar aprotic organic solvents such as chlorinated hydrocarbons (dichloromethane, chloroform), aromatic hydrocarbons (toluene), and ethers (tetrahydrofuran). Conversely, it is expected to have poor solubility in polar protic solvents like alcohols and water. This guide presents a comprehensive overview of the expected solubility trends and provides researchers with the necessary methodologies to determine precise quantitative solubility data for their specific applications.

Quantitative Solubility Data

Precise, experimentally determined quantitative solubility data for this compound is not extensively documented in publicly accessible literature. However, a study on a closely related analogue, 9,9-Dihexyl-2,7-dibromofluorene, provides significant insights into the expected solubility behavior in a range of common organic solvents. The study, published in the Journal of Chemical & Engineering Data, determined the solubility of this compound in twelve different solvents at various temperatures.[1] While the dihexyl chains at the 9-position will influence the absolute solubility values compared to the diphenyl groups in the target compound, the general trends across solvent polarities are expected to be similar.

The following table summarizes the solvents in which the solubility of 9,9-Dihexyl-2,7-dibromofluorene was determined and can serve as a guide for solvent selection for this compound. Researchers are encouraged to use the experimental protocols outlined in this guide to determine the specific solubility of this compound in their solvents of interest.

| Solvent | Type | Expected Solubility Trend for this compound |

| Toluene | Aromatic Hydrocarbon | High |

| Chloroform | Chlorinated | High |

| Dichloromethane | Chlorinated | High |

| Tetrahydrofuran (THF) | Ether | High |

| 1,4-Dioxane | Ether | Moderate to High |

| Ethyl Acetate | Ester | Moderate |

| Acetonitrile | Polar Aprotic | Low to Moderate |

| Dimethyl Sulfoxide (DMSO) | Polar Aprotic | Low to Moderate |

| n-Butanol | Alcohol (Protic) | Low |

| Isopropanol | Alcohol (Protic) | Low |

| Ethanol | Alcohol (Protic) | Very Low |

| Methanol | Alcohol (Protic) | Very Low |

| n-Hexane | Aliphatic Hydrocarbon | Low to Moderate |

Experimental Protocols

Accurate determination of solubility is crucial for various stages of research and development, including reaction condition optimization, purification, and formulation. The following are detailed methodologies for quantitatively determining the solubility of this compound.

Protocol 1: Gravimetric Method for Solubility Determination

This method is a straightforward and reliable technique for determining the solubility of a solid in a solvent.

Objective: To determine the equilibrium solubility of this compound in a given organic solvent at a specific temperature.

Materials:

-

This compound

-

Selected organic solvent(s)

-

Analytical balance (accurate to ±0.0001 g)

-

Thermostatically controlled shaker or incubator

-

Vials with screw caps

-

Syringe filters (chemically compatible with the solvent, e.g., PTFE)

-

Pre-weighed glass vials for drying

-

Drying oven or vacuum oven

Procedure:

-

Preparation of Saturated Solution:

-

Add an excess amount of this compound to a vial containing a known volume or mass of the selected solvent.

-

Seal the vial tightly to prevent solvent evaporation.

-

Place the vial in a thermostatically controlled shaker set to the desired temperature (e.g., 25 °C).

-

Agitate the mixture for a sufficient time (e.g., 24-48 hours) to ensure equilibrium is reached.

-

-

Sample Collection and Filtration:

-

After the equilibration period, allow the vial to stand undisturbed at the set temperature for at least 2 hours to allow the undissolved solid to settle.

-

Carefully withdraw a known volume of the supernatant using a syringe.

-

Attach a syringe filter to the syringe and filter the solution into a pre-weighed, clean, and dry vial. This step is critical to remove any undissolved solid particles.

-

-

Solvent Evaporation and Mass Determination:

-

Place the vial containing the filtered solution in a drying oven or vacuum oven at a temperature sufficient to evaporate the solvent without decomposing the solute.

-

Continue drying until a constant weight of the dried solute is achieved.

-

Accurately weigh the vial containing the dried this compound.

-

-

Calculation of Solubility:

-

Calculate the mass of the dissolved solid by subtracting the initial weight of the empty vial from the final weight of the vial with the dried solid.

-

The solubility can then be expressed in various units, such as grams per liter (g/L) or moles per liter (mol/L).

-

Protocol 2: UV-Vis Spectrophotometry for Solubility Determination

This method is suitable for compounds that have a chromophore and absorb light in the UV-Vis spectrum. It is a sensitive technique that requires smaller amounts of material compared to the gravimetric method.

Objective: To determine the solubility of this compound in a UV-transparent organic solvent at a specific temperature.

Materials:

-

UV-Vis Spectrophotometer

-

Quartz cuvettes

-

Volumetric flasks and pipettes

-

Analytical balance

-

The same materials for preparing a saturated solution as in the gravimetric method.

Procedure:

-

Preparation of Standard Solutions and Calibration Curve:

-

Prepare a stock solution of this compound of a known concentration in the chosen solvent.

-

Perform a serial dilution of the stock solution to create a series of standard solutions with decreasing concentrations.

-

Measure the absorbance of each standard solution at the wavelength of maximum absorbance (λmax) for this compound.

-

Plot a calibration curve of absorbance versus concentration. The relationship should be linear according to the Beer-Lambert law.

-

-

Preparation and Analysis of the Saturated Solution:

-

Prepare a saturated solution of this compound as described in the gravimetric method (steps 1.1 to 1.3).

-

After equilibration and settling, carefully withdraw a sample of the supernatant and filter it using a syringe filter.

-

Dilute the filtered saturated solution with a known factor to bring its absorbance within the linear range of the calibration curve.

-

Measure the absorbance of the diluted solution at the λmax.

-

-

Calculation of Solubility:

-

Use the equation of the line from the calibration curve to determine the concentration of the diluted solution from its absorbance.

-

Multiply this concentration by the dilution factor to obtain the concentration of the saturated solution, which represents the solubility.

-

Visualizations

Experimental Workflow for Solubility Determination

The following diagram illustrates a generalized workflow for the experimental determination of solubility using either the gravimetric or UV-Vis spectrophotometry method.

Caption: A generalized workflow for determining the solubility of a solid compound.

Logical Relationship in Solvent Selection

The selection of an appropriate solvent is guided by the principle of "like dissolves like". The following diagram illustrates the logical relationship between the properties of this compound and suitable solvent classes.

Caption: Logical guide for solvent selection based on solute properties.

References

Thermal Stability and Degradation of 2,7-Dibromo-9,9-diphenyl-9H-fluorene: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the thermal stability and degradation profile of 2,7-Dibromo-9,9-diphenyl-9H-fluorene, a key building block in the development of advanced organic electronic materials and a potential scaffold in medicinal chemistry. Understanding the thermal properties of this compound is critical for its application in high-temperature processing, long-term device stability, and pharmaceutical formulation.

Thermal Properties

The thermal stability of this compound is a crucial parameter for its use in applications such as organic light-emitting diodes (OLEDs), where high-temperature deposition processes are common. The introduction of bulky, rigid phenyl groups at the 9-position of the fluorene core generally enhances thermal and morphological stability.[1]

Table 1: Thermal Data of this compound and Related Compounds

| Compound | Melting Point (Tm) (°C) | Decomposition Temp. (Td) (°C) (5% weight loss) | Glass Transition Temp. (Tg) (°C) | Reference |

| This compound | 279 - 281 | Not Reported | Not Reported | Vendor Data |

| 2,7-Dibromo-9,9-dimethyl-9H-fluorene | 177 - 181 | Not Reported | Not Reported | |

| 2,7-Dibromo-9-fluorenone | 203 - 205 | Not Reported | Not Reported | [2] |

| Ter(9,9-diarylfluorene)s | - | High | Highly variable | [1] |

| Poly(9,9-di-n-octyl-2,7-fluorene) | - | ~450 | - | Inferred from related polymer studies |

Note: Data for related compounds is provided for comparative purposes. The absence of a reported Tg for crystalline compounds like this compound is expected.

Experimental Protocols

The following are detailed, generalized methodologies for conducting Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) to assess the thermal properties of this compound.

Thermogravimetric Analysis (TGA)

Objective: To determine the decomposition temperature (Td) of the compound.

Instrumentation: A standard thermogravimetric analyzer.

Methodology:

-

Sample Preparation: A small amount of the sample (typically 5-10 mg) is accurately weighed and placed into a ceramic or platinum pan.

-

Instrument Setup:

-

The furnace is purged with an inert gas (e.g., nitrogen or argon) at a flow rate of 20-50 mL/min to prevent oxidative degradation.

-

A temperature program is set, typically a linear ramp from ambient temperature (e.g., 25°C) to a high temperature (e.g., 600-800°C) at a heating rate of 10°C/min.

-

-

Data Acquisition: The weight of the sample is continuously monitored as a function of temperature.

-

Data Analysis: The decomposition temperature (Td) is typically determined as the temperature at which a 5% weight loss occurs.

Differential Scanning Calorimetry (DSC)

Objective: To determine the melting point (Tm) and glass transition temperature (Tg) if the material is amorphous or semi-crystalline.

Instrumentation: A differential scanning calorimeter.

Methodology:

-

Sample Preparation: A small amount of the sample (typically 2-5 mg) is hermetically sealed in an aluminum pan. An empty sealed pan is used as a reference.

-

Instrument Setup:

-

The DSC cell is purged with an inert gas (e.g., nitrogen) at a flow rate of 20-50 mL/min.

-

A temperature program is established, which usually includes a heating-cooling-heating cycle to erase the thermal history of the sample. For example:

-

Heat from 25°C to 300°C at 10°C/min.

-

Hold isothermally for 5 minutes.

-

Cool to 25°C at 10°C/min.

-

Heat from 25°C to 300°C at 10°C/min.

-

-

-

Data Acquisition: The heat flow to the sample and reference pans is measured as a function of temperature.

-

Data Analysis:

-

The melting point (Tm) is determined from the peak of the endothermic transition in the heating scan.

-

The glass transition temperature (Tg) is identified as a step-like change in the baseline of the heat flow curve.

-

Degradation Pathway

The thermal degradation of brominated aromatic compounds, such as this compound, can proceed through several pathways, particularly at elevated temperatures. While a definitive study on the specific degradation mechanism of this compound is not available, insights can be drawn from the behavior of related brominated flame retardants and polybrominated diphenyl ethers.

The primary degradation pathway is expected to involve the cleavage of the carbon-bromine (C-Br) bonds. This can occur through homolytic cleavage to form bromine radicals and an aryl radical. These reactive species can then participate in a series of subsequent reactions.

Potential Degradation Steps:

-

C-Br Bond Cleavage: The initial and rate-determining step is likely the breaking of the C-Br bond, which is the weakest bond in the aromatic part of the molecule.

-

Hydrogen Abstraction: The resulting aryl radical can abstract a hydrogen atom from a nearby molecule, leading to the formation of a debrominated fluorene derivative.

-

Radical Combination: Aryl radicals can combine to form higher molecular weight oligomers or polymeric materials.

-

Reaction with Oxygen: If the degradation occurs in the presence of oxygen, oxidative processes can lead to the formation of brominated phenols and, through intramolecular cyclization, potentially polybrominated dibenzofurans. The formation of such toxic byproducts is a significant concern in the degradation of brominated flame retardants.[3]

References

2,7-Dibromo-9,9-diphenyl-9H-fluorene: A Core Monomer for High-Performance Conjugated Polymers

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 2,7-Dibromo-9,9-diphenyl-9H-fluorene, a key building block in the synthesis of advanced conjugated polymers for organic electronics. This document details the monomer's properties, synthesis, polymerization methodologies, and the characteristics of the resulting polymers, with a focus on their application in Organic Light-Emitting Diodes (OLEDs).

Monomer Profile: this compound

This compound is a fluorene derivative characterized by bromine atoms at the 2 and 7 positions and two phenyl groups at the 9 position.[1] This specific substitution pattern provides a unique combination of properties that make it an excellent monomer for conjugated polymers. The bulky phenyl groups at the 9-position enhance the solubility and processability of the resulting polymers and prevent intermolecular aggregation, which can quench fluorescence.[1] The bromine atoms at the 2 and 7 positions serve as reactive sites for various cross-coupling reactions, enabling the formation of high molecular weight polymers.[2]

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference(s) |

| CAS Number | 186259-63-2 | [1] |

| Molecular Formula | C₂₅H₁₆Br₂ | [1] |

| Molecular Weight | 476.21 g/mol | [1] |

| Appearance | White to light yellow powder/crystal | [1] |

| Melting Point | 279-281 °C | [1] |

| Boiling Point | 520.3 °C at 760 mmHg (Predicted) | [1] |

| Density | 1.548 g/cm³ (Predicted) | [1] |

| Solubility | Soluble in common organic solvents like THF and Chloroform | Inferred from polymer solubility |

Synthesis of the Monomer

Experimental Protocol: Synthesis of this compound (Adapted from similar syntheses)

Materials:

-

9,9-diphenylfluorene

-

N-Bromosuccinimide (NBS)

-

Dimethylformamide (DMF)

-

Silica Gel for column chromatography

-

Hexane

-

Dichloromethane

Procedure:

-

Dissolve 9,9-diphenylfluorene (1 equivalent) in DMF in a round-bottom flask.

-

Add N-Bromosuccinimide (2.2 equivalents) to the solution portion-wise while stirring at room temperature.

-

Heat the reaction mixture to 60-80 °C and monitor the reaction progress using Thin Layer Chromatography (TLC).

-

After the reaction is complete (typically after several hours), cool the mixture to room temperature and pour it into a large volume of water.

-

Extract the product with dichloromethane.

-

Wash the combined organic layers with water and brine, then dry over anhydrous magnesium sulfate.

-

Remove the solvent under reduced pressure.

-

Purify the crude product by column chromatography on silica gel using a hexane/dichloromethane gradient to yield this compound as a white or off-white solid.

Polymerization Methodologies

This compound is primarily used as a monomer in cross-coupling polymerization reactions to form polyfluorene-based conjugated polymers. The most common methods are Suzuki and Yamamoto coupling reactions.

Suzuki Coupling Polymerization

The Suzuki coupling reaction is a versatile method for forming carbon-carbon bonds and is widely used for the synthesis of conjugated polymers.[3] It typically involves the reaction of a dihaloaromatic compound with an aromatic diboronic acid or ester in the presence of a palladium catalyst and a base.

Experimental Protocol: Suzuki Coupling Polymerization of this compound

Materials:

-

This compound

-

A comonomer with two boronic acid or boronic ester groups (e.g., 1,4-phenylenediboronic acid)

-

Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄]

-

Potassium carbonate (K₂CO₃) or Sodium Carbonate (Na₂CO₃)

-

Toluene

-

Water

-

Aliquat 336 (phase transfer catalyst, optional)

-

Methanol

Procedure:

-

In a Schlenk flask, combine this compound (1 equivalent), the diboronic acid comonomer (1 equivalent), and the palladium catalyst (1-2 mol%).

-

Add toluene to dissolve the monomers and catalyst.

-

Prepare a 2M aqueous solution of the base (e.g., K₂CO₃) and add it to the reaction mixture. The addition of a phase transfer catalyst like Aliquat 336 can improve the reaction rate.

-

Degas the mixture by bubbling with an inert gas (e.g., Argon or Nitrogen) for at least 30 minutes.

-

Heat the mixture to reflux (around 90-110 °C) and stir vigorously for 24-48 hours under an inert atmosphere.

-

Monitor the polymerization by observing the increase in viscosity of the solution.

-

After the reaction is complete, cool the mixture to room temperature and pour it into a large volume of methanol to precipitate the polymer.

-

Filter the polymer, wash it with methanol and water, and then dry it under vacuum.

-

Further purification can be done by Soxhlet extraction with different solvents (e.g., methanol, acetone, hexane, and finally chloroform) to remove catalyst residues and low molecular weight oligomers.

Yamamoto Coupling Polymerization

The Yamamoto coupling is another powerful method for synthesizing conjugated polymers, which involves the dehalogenative polycondensation of dihaloaromatic monomers using a nickel(0) complex as the catalyst.[4]

Experimental Protocol: Yamamoto Coupling Polymerization of this compound

Materials:

-

This compound

-

Bis(1,5-cyclooctadiene)nickel(0) [Ni(COD)₂]

-

2,2'-Bipyridine (bpy)

-

1,5-Cyclooctadiene (COD)

-

N,N-Dimethylformamide (DMF), anhydrous

-

Toluene, anhydrous

-

Methanol

-

Hydrochloric acid (HCl), concentrated

Procedure:

-

In a glovebox, dissolve Ni(COD)₂ (1.2 equivalents), bpy (1.2 equivalents), and COD (1.2 equivalents) in anhydrous DMF in a Schlenk flask.

-

Heat the mixture to 60-80 °C to form the active Ni(0) complex, which is indicated by a color change to a deep-red or purple solution.

-

In a separate flask, dissolve this compound (1 equivalent) in anhydrous toluene.

-

Add the monomer solution to the catalyst solution under an inert atmosphere.

-

Continue stirring the reaction mixture at 60-80 °C for 24-72 hours.

-

Terminate the polymerization by adding a mixture of methanol and concentrated HCl.

-

Precipitate the polymer by pouring the reaction mixture into a large volume of methanol.

-

Filter the polymer, wash it extensively with methanol, water, and acetone to remove catalyst residues.

-

Dry the polymer under vacuum.

Properties of Poly(9,9-diphenylfluorene-2,7-diyl) and its Copolymers

The properties of the resulting polymers are highly dependent on the polymerization method, the comonomer used (in the case of Suzuki coupling), and the molecular weight.

Table 2: Representative Properties of Polyfluorene Derivatives

| Polymer | Polymerization Method | Mn (kDa) | Mw (kDa) | PDI (Mw/Mn) | λ_abs (nm) | λ_em (nm) |

| Poly(9,9-dioctylfluorene) | Suzuki | 24 | 40 | 1.7 | ~390 | ~415 |

| Poly(9,9-dihexylfluorene) | Yamamoto | - | 84 | 2.0 | ~385 | ~420 |

| Poly[(9,9-dioctylfluorenyl-2,7-diyl)-alt-(1,4-phenylene)] | Suzuki | 4.6 | 7.6 | 1.7 | ~370 | ~410 |

| Poly[(9,9-dioctylfluorenyl-2,7-diyl)-alt-(benzothiadiazole)] | Suzuki | - | - | - | ~450 | ~530 |

Note: The data in this table is compiled from various sources for similar polyfluorene derivatives and serves as a representative example. The exact properties of poly(9,9-diphenylfluorene-2,7-diyl) may vary.

Experimental Workflows and Diagrams

Polymerization Workflows

The following diagrams illustrate the general workflows for Suzuki and Yamamoto polymerization.

OLED Fabrication Workflow

Polymers derived from this compound are excellent candidates for the emissive layer in OLEDs due to their high photoluminescence quantum yields and good charge transport properties.

Conclusion

This compound stands out as a crucial monomer for the synthesis of high-performance conjugated polymers. Its unique structure allows for the creation of soluble, thermally stable, and highly fluorescent materials. The well-established Suzuki and Yamamoto coupling reactions provide reliable methods for producing high molecular weight polymers with tunable electronic and optical properties. These polymers have demonstrated significant potential in organic electronic devices, particularly as the emissive layer in OLEDs. This guide provides the foundational knowledge for researchers and scientists to explore and utilize this versatile monomer in the development of next-generation organic electronic materials.

References

An In-depth Technical Guide to Fluorene Derivatives for Organic Electronics

For Researchers, Scientists, and Drug Development Professionals

Fluorene and its derivatives have emerged as a cornerstone in the field of organic electronics, prized for their exceptional photophysical and electronic properties. Their rigid, planar structure, coupled with high photoluminescence quantum yields and excellent thermal stability, makes them highly versatile building blocks for a new generation of electronic devices.[1] This technical guide provides a comprehensive overview of fluorene derivatives, their synthesis, key properties, and applications in organic light-emitting diodes (OLEDs), organic solar cells (OSCs), and organic field-effect transistors (OFETs).

Core Concepts: The Molecular Engineering of Fluorene Derivatives

The versatility of fluorene lies in its modifiable structure, particularly at the C-9 position and the C-2 and C-7 positions of the fluorene core. Strategic functionalization at these sites allows for the precise tuning of the material's electronic and optical properties.

-

Solubility and Processability: The introduction of long alkyl chains at the C-9 position is a common strategy to enhance the solubility of fluorene-based materials in organic solvents. This is crucial for solution-based processing techniques like spin-coating and printing, which are essential for large-area and flexible device fabrication.

-

Tuning the Band Gap: The highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energy levels, and consequently the band gap, can be tailored by copolymerization.[2] Introducing electron-donating or electron-withdrawing moieties into the polymer backbone alongside the fluorene unit allows for precise control over the emission color and charge injection properties of the material.[3][4] For instance, copolymerizing fluorene with electron-accepting units like benzothiadiazole (BT) can lower the LUMO level, which is beneficial for electron injection and transport.[2][5]

-

Charge Transport: The inherent rigidity and planarity of the fluorene structure facilitate π-π stacking, which is conducive to efficient charge transport.[6] The charge carrier mobility, a critical parameter for device performance, can be influenced by the choice of comonomers and the degree of molecular ordering in the solid state.

Data Presentation: Properties of Representative Fluorene Derivatives

The following tables summarize key quantitative data for a selection of fluorene-based materials, providing a comparative overview of their electronic and device performance characteristics.

Table 1: Electronic Properties of Fluorene Derivatives

| Compound/Polymer Name | HOMO (eV) | LUMO (eV) | Electrochemical Band Gap (eV) | Optical Band Gap (eV) |

| Poly(9,9-dioctylfluorene) (PFO) | -5.80 | -2.12 | 3.68 | 2.95 |

| Poly(9,9-dioctylfluorene-alt-benzothiadiazole) (F8BT) | -5.90 | -3.20 | 2.70 | 2.40[7] |

| Poly[(9,9-di-n-octylfluorenyl-2,7-diyl)-alt-(benzo[6][8][9]thiadiazol-4,8-diyl)] (F8BT) | -5.31 | -3.41 | 1.90 | - |

| Poly(9,9-dioctylfluorene-co-alt-phenylene) with 2,5-dialkoxy substituents | -5.79 | -2.44 | 3.35 | - |

| Dicyanovinylene-functionalized fluorene derivative with octyl thiophene | - | - | - | - |

| Fluorene/Thiophene Copolymer (PFT) | -5.30 | -2.90 | 2.40 | 2.20 |

Note: Values can vary depending on the measurement technique and experimental conditions.

Table 2: Charge Carrier Mobility of Fluorene-Based Materials

| Material | Hole Mobility (cm²/Vs) | Electron Mobility (cm²/Vs) | Device Type |

| Poly(9,9-dioctylfluorene-alt-benzothiadiazole) (F8BT) | 3 x 10⁻¹⁰[5] | ~10⁻³[5] | Diode |

| Dicyanovinylene-functionalized fluorene derivative with octyl thiophene | - | 0.0055[10][11] | OFET |

| Polyfluorene (PFO)–ZnO nanoparticles film | ~0.03[12] | ~0.02 (increases with ZnO concentration)[12] | LE-OFET |

| Alternating fluorene and silole copolymer (PFO-TST50) | 4.5 x 10⁻⁵[13] | - | OFET |

Table 3: Performance of Fluorene Derivatives in Organic Electronic Devices

| Application | Fluorene Derivative | Key Performance Metric | Value |

| OLED | Spiro[fluorene-9,9′-phenanthren-10′-one]-carbazole host | External Quantum Efficiency (EQE) | > 27%[14] |

| OLED | Cyanofluorene-linked phenylcarbazole host | Current Efficiency | 74.6 cd A⁻¹[15] |

| OLED | 9-Borafluorene derivative | Maximum Luminance | > 22,000 cd m⁻²[16] |

| Organic Solar Cell | Fluorene-core-based small molecule acceptor (FRdCN₂) | Power Conversion Efficiency (PCE) | 10.7%[5] |

| Organic Solar Cell | Polyfluorene derivative (PF-PO) doped in PM6:IT-4F | Power Conversion Efficiency (PCE) | 13.97%[9] |

| Organic Solar Cell | Alternating fluorene and silole copolymer (PFO-TST50) | Power Conversion Efficiency (PCE) | 2.01%[13] |

Experimental Protocols

Detailed methodologies are crucial for the synthesis and fabrication of high-performance organic electronic devices. Below are representative protocols for the synthesis of a key fluorene monomer and its subsequent polymerization.

Synthesis of 2,7-Dibromo-9,9-dioctylfluorene

This protocol describes the alkylation of 2,7-dibromofluorene to introduce solubilizing octyl chains at the C-9 position.

Materials:

-

2,7-Dibromofluorene

-

Potassium hydroxide (KOH) solution (50% w/w)

-

Aliquat 336 (phase-transfer catalyst)

-

n-Octylbromide

-

Dichloromethane

Procedure:

-

A 3-liter, three-necked round-bottomed flask is equipped with a magnetic stirrer, reflux condenser, and a dropping funnel.

-

2,7-Dibromofluorene (320 g) is added to the flask along with a 1-liter 50% (w/w) KOH solution and Aliquat 336 (3 ml).[9]

-

The suspension is heated to 85°C with stirring.[9]

-

n-Octylbromide (500 ml) is added dropwise to the heated suspension.[9]

-

After the addition is complete, the reaction mixture is stirred at 85°C overnight.[9]

-

The reaction is then cooled to room temperature.

-

Dichloromethane (500 ml) is added to the reaction mixture to extract the product.[9]

-

The organic layer is separated, washed with water, dried over anhydrous magnesium sulfate, and the solvent is removed under reduced pressure.

-

The crude product is purified by recrystallization or column chromatography to yield 2,7-dibromo-9,9-dioctylfluorene.

Suzuki Polymerization of Poly(9,9-dioctylfluorene) (PFO)

This protocol outlines the synthesis of the homopolymer PFO via a palladium-catalyzed Suzuki coupling reaction.

Materials:

-

9,9-dioctylfluorene-2,7-diboronic acid bis(pinacol) ester

-

2,7-Dibromo-9,9-dioctylfluorene

-

Palladium(II) acetate (Pd(OAc)₂)

-

Potassium carbonate (K₂CO₃)

-

Tetrahydrofuran (THF)

-

Degassed water

Procedure:

-

Inside a glove box, a 10-mL Schlenk flask is charged with 9,9-dioctylfluorene-2,7-diboronic acid bis(pinacol) ester (100 mg, 0.209 mmol), 2,7-dibromo-9,9-dioctylfluorene (115 mg, 0.209 mmol), Pd(OAc)₂ (4.69 mg, 0.010 mmol), and K₂CO₃ (231 mg, 1.672 mmol).[6]

-

THF (4 mL) and degassed water (4 mL) are added to the reaction mixture.[6]

-

The Schlenk flask is sealed and the mixture is refluxed for 48 hours.[6]

-

After cooling to room temperature, the organic phase is separated.

-

The polymer is precipitated by pouring the organic phase into a stirred solution of methanol and a small amount of hydrochloric acid.

-

The precipitated polymer is collected by filtration, washed with water and methanol, and dried under vacuum.

Visualizing Key Processes and Relationships

The following diagrams, generated using the DOT language, illustrate fundamental concepts in the synthesis and application of fluorene derivatives.

Synthesis of a Fluorene Monomer

Caption: Synthesis of 2,7-Dibromo-9,9-dioctylfluorene via phase-transfer catalyzed alkylation.

Suzuki Polymerization of Polyfluorene

Caption: Schematic of polyfluorene synthesis via Suzuki cross-coupling polymerization.

Energy Level Diagram of a Simple Fluorene-Based OLED

Caption: Energy level alignment in a multilayer OLED with a fluorene-based emissive layer (EML).

Conclusion and Future Outlook

Fluorene derivatives continue to be a major focus of research in organic electronics. Their tunable properties and excellent performance characteristics have positioned them as leading candidates for next-generation displays, lighting, and solar energy conversion technologies. Future research will likely focus on the development of new fluorene-based copolymers with enhanced charge mobility and stability, as well as the exploration of novel device architectures to further improve efficiency and lifetime. The continued synergy between synthetic chemistry, materials science, and device engineering will undoubtedly unlock the full potential of these remarkable materials.

References

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. pstorage-acs-6854636.s3.amazonaws.com [pstorage-acs-6854636.s3.amazonaws.com]

- 4. researchgate.net [researchgate.net]

- 5. A fluorene-core-based electron acceptor for fullerene-free BHJ organic solar cells—towards power conversion efficiencies over 10% - Chemical Communications (RSC Publishing) [pubs.rsc.org]

- 6. tandfonline.com [tandfonline.com]

- 7. Facile mechanochemical Suzuki polymerization for the synthesis of Polyfluorenes and its derivatives - 28th Annual Green Chemistry & Engineering Conference - ACS Green Chemistry [gcande.digitellinc.com]

- 8. researchgate.net [researchgate.net]

- 9. Synthesis routes of 9,9-Dioctyl-2,7-dibromofluorene [benchchem.com]

- 10. researchgate.net [researchgate.net]

- 11. researchgate.net [researchgate.net]

- 12. researchgate.net [researchgate.net]

- 13. d-nb.info [d-nb.info]

- 14. Highly efficient (EQE > 27%) Yellow OLEDs using spiro[fluorene-9,9′-phenanthren-10′-one]-carbazole-based donor–acceptor–donor host materials - Journal of Materials Chemistry C (RSC Publishing) [pubs.rsc.org]

- 15. seferoslab.com [seferoslab.com]

- 16. Suzuki reaction - Wikipedia [en.wikipedia.org]

Health and safety datasheet for 2,7-Dibromo-9,9-diphenyl-9H-fluorene

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive overview of the health and safety information for 2,7-Dibromo-9,9-diphenyl-9H-fluorene, a key building block in the synthesis of advanced organic electronic materials. The information presented herein is intended to guide laboratory personnel in the safe handling, storage, and disposal of this compound.

Chemical Identification and Physical Properties

This compound is a polyaromatic hydrocarbon characterized by a fluorene core with bromine substituents at the 2 and 7 positions and two phenyl groups at the 9 position.[1] This structure imparts unique optoelectronic properties, making it a valuable intermediate in the development of materials for organic light-emitting diodes (OLEDs) and organic solar cells.[1][2]

Table 1: Physical and Chemical Properties

| Property | Value | Reference |

| Molecular Formula | C₂₅H₁₆Br₂ | [1] |

| Molecular Weight | 476.21 g/mol | [1] |

| CAS Number | 186259-63-2 | [1] |

| Appearance | White to light yellow or light orange powder/crystal | |

| Melting Point | 279-281 °C | [1] |

| Boiling Point | 520.3 °C at 760 mmHg (Predicted) | [1] |

| Density | 1.548 g/cm³ (Predicted) | [1] |

| Flash Point | 311.1 °C (Predicted) | [1] |

| Solubility | Insoluble in water. | [1] |

| Storage Temperature | Room temperature, sealed in a dry and dark place. | [1] |

Hazard Identification and GHS Classification

Table 2: GHS Hazard Classification (Inferred from Structurally Similar Compounds)

| Hazard Class | Hazard Category | Hazard Statement |

| Acute Toxicity, Oral | Category 4 | H302: Harmful if swallowed |

| Skin Corrosion/Irritation | Category 2 | H315: Causes skin irritation |

| Serious Eye Damage/Eye Irritation | Category 2A | H319: Causes serious eye irritation |

| Specific Target Organ Toxicity - Single Exposure (Respiratory Tract Irritation) | Category 3 | H335: May cause respiratory irritation |

Signal Word: Warning

Hazard Pictograms:

-

GHS07: Exclamation Mark

Precautionary Statements:

| Code | Statement |

| Prevention | |

| P261 | Avoid breathing dust/fume/gas/mist/vapors/spray. |

| P264 | Wash skin thoroughly after handling. |

| P270 | Do not eat, drink or smoke when using this product. |

| P271 | Use only outdoors or in a well-ventilated area. |

| P280 | Wear protective gloves/ protective clothing/ eye protection/ face protection. |

| Response | |

| P301+P312 | IF SWALLOWED: Call a POISON CENTER or doctor/physician if you feel unwell. |

| P330 | Rinse mouth. |

| P302+P352 | IF ON SKIN: Wash with plenty of water. |

| P332+P313 | If skin irritation occurs: Get medical advice/attention. |

| P362+P364 | Take off contaminated clothing and wash it before reuse. |

| P304+P340 | IF INHALED: Remove person to fresh air and keep comfortable for breathing. |

| P312 | Call a POISON CENTER or doctor/physician if you feel unwell. |

| P305+P351+P338 | IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. |

| P337+P313 | If eye irritation persists: Get medical advice/attention. |

| Storage | |

| P403+P233 | Store in a well-ventilated place. Keep container tightly closed. |

| P405 | Store locked up. |

| Disposal | |

| P501 | Dispose of contents/container to an approved waste disposal plant. |

Toxicological Information

Detailed toxicological studies on this compound are limited. However, studies on related fluorene compounds, such as fluorene-9-bisphenol (BHPF), have indicated potential for reproductive and developmental toxicity, as well as cardiotoxicity in animal models.[3][4][5][6] Chronic toxicity from prolonged exposure to harmful substances can lead to a range of health issues, including organ damage and neurological disorders.[7] It is crucial to handle this compound with appropriate precautions to minimize exposure.

Experimental Protocols

This compound is a common precursor in the synthesis of polyfluorene derivatives, often via palladium-catalyzed cross-coupling reactions such as the Suzuki coupling.

Suzuki Coupling Reaction for Polyfluorene Synthesis

This protocol describes a general procedure for the polymerization of a diboronic acid ester with this compound.

Materials:

-

This compound

-

A fluorene-based diboronic acid ester (e.g., 9,9-dioctylfluorene-2,7-diboronic acid bis(pinacol) ester)

-

Palladium catalyst (e.g., Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄])

-

Base (e.g., aqueous potassium carbonate solution)

-

Solvent (e.g., Toluene or a mixture of Toluene and water)

-

Inert gas (Argon or Nitrogen)

-

Standard laboratory glassware for inert atmosphere reactions (Schlenk line, etc.)

Procedure:

-

Reaction Setup: In a Schlenk flask, combine this compound (1 equivalent), the diboronic acid ester (1 equivalent), and the palladium catalyst (typically 1-2 mol%).

-

Inert Atmosphere: Evacuate the flask and backfill with an inert gas. Repeat this cycle three times to ensure an oxygen-free environment.

-

Solvent and Base Addition: Add degassed solvent to the flask via cannula or syringe. Then, add a degassed aqueous solution of the base.

-

Reaction: Heat the reaction mixture to the desired temperature (typically 80-100 °C) and stir vigorously under an inert atmosphere.

-

Monitoring: Monitor the progress of the reaction by a suitable analytical technique (e.g., TLC, GC-MS).

-

Work-up: Upon completion, cool the reaction mixture to room temperature. Separate the organic layer and wash it with water and brine.

-

Purification: Dry the organic layer over an anhydrous drying agent (e.g., MgSO₄), filter, and concentrate under reduced pressure. The resulting polymer is typically purified by precipitation from a good solvent into a poor solvent (e.g., precipitating a toluene solution into methanol).

-

Drying: Collect the polymer by filtration and dry it under vacuum.

Visualizations

Experimental Workflow for Suzuki Coupling

Caption: Workflow for the synthesis of polyfluorene via Suzuki coupling.

Safe Handling and Personal Protective Equipment (PPE)

Given the potential hazards, strict adherence to safety protocols is mandatory when handling this compound.

Table 3: Recommended Personal Protective Equipment

| Protection Type | Specification |

| Eye/Face Protection | Chemical safety goggles or a face shield. |

| Skin Protection | |

| Hand Protection | Chemical-resistant gloves (e.g., nitrile rubber). |

| Body Protection | Laboratory coat. For larger quantities or potential for splashing, consider a chemical-resistant apron or suit. |

| Respiratory Protection | For handling powders, use a NIOSH-approved respirator with a particulate filter. In a well-ventilated area, if dust is not generated, respiratory protection may not be required. |

Engineering Controls:

-

Work in a well-ventilated area, preferably in a fume hood, especially when handling the solid material to avoid inhalation of dust.

-

Ensure easy access to an eyewash station and a safety shower.

First-Aid Measures

Table 4: First-Aid Procedures

| Exposure Route | First-Aid Measures |

| Inhalation | Move the person to fresh air. If not breathing, give artificial respiration. Consult a physician. |

| Skin Contact | Wash off with soap and plenty of water. Consult a physician. |

| Eye Contact | Rinse thoroughly with plenty of water for at least 15 minutes and consult a physician. |

| Ingestion | Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water. Consult a physician. |

Fire-Fighting Measures

-

Suitable Extinguishing Media: Use water spray, alcohol-resistant foam, dry chemical, or carbon dioxide.

-

Specific Hazards: Emits toxic fumes under fire conditions, including carbon oxides and hydrogen bromide gas.

-

Protective Equipment: Wear self-contained breathing apparatus for firefighting if necessary.

Accidental Release Measures

-

Personal Precautions: Wear appropriate personal protective equipment. Avoid dust formation. Avoid breathing vapors, mist, or gas.

-

Environmental Precautions: Prevent further leakage or spillage if safe to do so. Do not let the product enter drains.

-

Methods for Cleaning Up: Sweep up and shovel. Keep in suitable, closed containers for disposal.

Stability and Reactivity

-

Reactivity: No data available.

-

Chemical Stability: Stable under recommended storage conditions.

-

Conditions to Avoid: Heat, flames, and sparks.

-

Incompatible Materials: Strong oxidizing agents.

-

Hazardous Decomposition Products: Under fire conditions, may produce carbon oxides and hydrogen bromide gas.

Ecological Information

Data on the ecological effects of this compound are limited. However, related compounds like fluorene-9-bisphenol have been shown to have toxic effects on aquatic organisms.[8] Therefore, release into the environment should be avoided.

This guide is intended to provide essential health and safety information. It is not a substitute for a thorough understanding of the material and adherence to all applicable safety regulations. Always consult the most up-to-date Safety Data Sheet (SDS) from the supplier before handling this chemical.

References

- 1. lookchem.com [lookchem.com]

- 2. arborpharmchem.com [arborpharmchem.com]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. Reproductive Toxicity and Teratogenicity of Fluorene-9-bisphenol on Chinese Medaka (Oryzias sinensis): A Study from Laboratory to Field - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Acute fluorene-9-bisphenol exposure damages early development and induces cardiotoxicity in zebrafish (Danio rerio) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. longdom.org [longdom.org]

- 8. Toxic effect of fluorene-9-bisphenol to green algae Chlorella vulgaris and its metabolic fate - PubMed [pubmed.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols for Suzuki Coupling Reaction of 2,7-Dibromo-9,9-diphenyl-9H-fluorene

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Suzuki-Miyaura coupling reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds with high efficiency and functional group tolerance. This protocol focuses on the application of the Suzuki coupling to 2,7-Dibromo-9,9-diphenyl-9H-fluorene, a key building block in the synthesis of advanced organic materials. The 9,9-diphenylfluorene core imparts desirable properties such as thermal stability, high photoluminescence quantum yield, and amorphous morphology, making its derivatives promising candidates for applications in organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs), and other electronic devices.

These application notes provide a comprehensive overview of the reaction, including a detailed experimental protocol, a summary of common reaction conditions, and visualizations of the experimental workflow and catalytic cycle. While specific conditions may require optimization depending on the coupling partner, this document serves as a robust starting point for researchers in materials science and drug development.

Data Presentation: Suzuki-Miyaura Coupling Conditions

The following tables summarize typical conditions for the Suzuki-Miyaura coupling of 2,7-dibromofluorene derivatives with various arylboronic acids or their esters. While these examples primarily utilize 2,7-dibromo-9,9-dialkylfluorenes, the conditions are generally applicable to this compound with potential minor adjustments.

Table 1: Representative Reaction Conditions for the Synthesis of 2,7-Diaryl-9,9-disubstituted-fluorenes

| Entry | Arylboronic Acid/Ester | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) |

| 1 | Phenylboronic acid | Pd(OAc)₂ (0.01) | 3a (0.011) | KOH | Ethanol (95%) | 100 | 1.5 | High |

| 2 | 4-Pyridylboronic acid pinacol ester | Pd(PPh₃)₄ | Aliquat 336 | - | - | 90-110 | - | 58 |

| 3 | Thiophene-2-boronic acid pinacol ester | Pd(dppf)Cl₂ | - | Na₃PO₄ | Dioxane/H₂O | 65-100 | - | Modest-Good |

Note: Data for the closely related 2,7-dibromo-9,9'-alkylfluorene and other bromofluorene derivatives are included to provide representative conditions.[1]

Table 2: Comparison of Palladium Catalysts for Suzuki Polymerization of a 2,7-Dibromofluorene Derivative

| Catalyst | Catalyst Type | Ligand | Conversion Time |

| [Pd(PPh₃)₄] | Pd(0) | PPh₃ | Slower (~12 h for full conversion) |

| [Pd(PPh₃)₂Cl₂] | Pd(II) | PPh₃ | Fast |

| [PdCl₂(dppe)] | Pd(II) | dppe | - |

| [PdCl₂(dppf)]·CH₂Cl₂ | Pd(II) | dppf | Fastest |

Note: This data is for the polymerization of 9,9-bis(6'-bromohexyl)-2,7-dibromofluorene with 1,4-diphenylboronic acid and provides insight into catalyst efficiency.[2][3]

Experimental Protocol: General Procedure for Suzuki-Miyaura Coupling

This protocol describes a general method for the double Suzuki-Miyaura coupling of this compound with an arylboronic acid.

Materials:

-

This compound (1.0 equiv.)

-

Arylboronic acid or arylboronic acid pinacol ester (2.2-2.5 equiv.)

-

Palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%)

-

Base (e.g., K₂CO₃, Cs₂CO₃, 2.0-3.0 equiv.)

-

Anhydrous and degassed solvent (e.g., Toluene, Dioxane, THF/H₂O mixture)

-

Inert gas (Argon or Nitrogen)

-

Standard laboratory glassware for inert atmosphere reactions

-

Magnetic stirrer and heating mantle/oil bath

-

Silica gel for column chromatography

Reaction Setup:

-

To a dry Schlenk flask equipped with a magnetic stir bar, add this compound (1.0 equiv.), the corresponding arylboronic acid or ester (2.2-2.5 equiv.), the palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%), and the base (e.g., K₂CO₃, 2.0-3.0 equiv.).

-

Seal the flask with a septum and evacuate and backfill with an inert gas (e.g., Argon) three times to ensure an oxygen-free atmosphere.

-

Under a positive pressure of the inert gas, add the anhydrous and degassed solvent via syringe. The reaction concentration is typically in the range of 0.1-0.5 M with respect to the dibromofluorene.

Reaction Execution:

-

Stir the reaction mixture at room temperature for a few minutes to ensure homogeneity.

-

Heat the reaction mixture to the desired temperature (typically between 80-110 °C) using an oil bath or heating mantle.

-

Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). The reaction is typically complete within 12-24 hours.

Work-up and Purification:

-

Once the reaction is complete, cool the mixture to room temperature.

-

Dilute the reaction mixture with an organic solvent such as ethyl acetate or dichloromethane.

-

Filter the mixture through a pad of Celite to remove the palladium catalyst and inorganic salts. Wash the filter cake with the same organic solvent.

-

Combine the organic filtrates and wash with water and then with brine.

-

Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of hexane and ethyl acetate) to afford the desired 2,7-diaryl-9,9-diphenyl-9H-fluorene.

Mandatory Visualizations

Caption: Experimental workflow for the Suzuki coupling of this compound.

Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

References

Application Notes and Protocols for the Buchwald-Hartwig Amination of 2,7-Dibromo-9,9-diphenyl-9H-fluorene

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Buchwald-Hartwig amination is a powerful and versatile palladium-catalyzed cross-coupling reaction for the formation of carbon-nitrogen (C-N) bonds.[1][2] This reaction has become a cornerstone in modern organic synthesis, particularly in the pharmaceutical and materials science industries, due to its broad substrate scope and functional group tolerance. The synthesis of arylamines, which are prevalent structural motifs in many biologically active compounds and organic electronic materials, is a primary application of this methodology.[3]